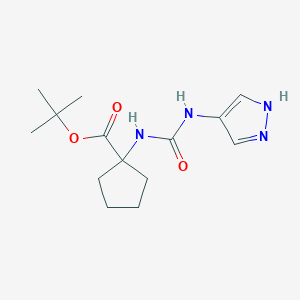![molecular formula C21H22BrN3O3 B7681926 N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide](/img/structure/B7681926.png)
N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide, commonly known as BCTC, is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. It is widely expressed in sensory neurons and plays a crucial role in the perception of pain and temperature. BCTC has been extensively used as a pharmacological tool to investigate the physiological and pathological functions of TRPV1.
Mechanism of Action
BCTC acts as a selective antagonist of N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide by binding to the channel and blocking its activation by various stimuli. It does not affect other TRP channels or ion channels. BCTC has been shown to be a reversible antagonist, meaning that its effects can be reversed upon removal of the compound.
Biochemical and Physiological Effects:
BCTC has been shown to block the activation of this compound by various stimuli, including heat, capsaicin, and protons. This has led to a better understanding of the role of this compound in pain and temperature perception, as well as in other physiological processes, such as inflammation and cancer. BCTC has also been shown to reduce hyperalgesia (increased sensitivity to pain) and allodynia (pain caused by non-painful stimuli) in animal models of pain.
Advantages and Limitations for Lab Experiments
BCTC is a highly selective antagonist of N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide, which makes it a valuable tool for investigating the physiological and pathological functions of this compound. However, its use is limited by its low solubility in water and the need for high concentrations to achieve its effects. In addition, BCTC has been shown to have off-target effects on other proteins, such as the cannabinoid receptor 1 (CB1), which may complicate the interpretation of experimental results.
Future Directions
1. Development of more potent and selective N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide antagonists that can overcome the limitations of BCTC.
2. Investigation of the role of this compound in other physiological processes, such as metabolism and cardiovascular function.
3. Development of novel therapeutic agents targeting this compound for the treatment of pain, inflammation, and cancer.
4. Investigation of the interaction between this compound and other signaling pathways, such as the endocannabinoid system.
5. Development of this compound agonists for the treatment of conditions associated with this compound dysfunction, such as hypothermia and chronic cough.
Synthesis Methods
BCTC can be synthesized by the reaction of 3-bromobenzonitrile with propargyl alcohol to form 3-bromobenzyl propargyl ether. The resulting compound is then reacted with 5-amino-1,2,4-oxadiazole-3-carboxylic acid to form the oxadiazole derivative. The final step involves the reaction of the oxadiazole derivative with 4-phenoxybutanoyl chloride to form BCTC.
Scientific Research Applications
BCTC has been widely used in scientific research to investigate the physiological and pathological functions of N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide. It has been shown to block the activation of this compound by various stimuli, including heat, capsaicin, and protons. This has led to a better understanding of the role of this compound in pain and temperature perception, as well as in other physiological processes, such as inflammation and cancer.
properties
IUPAC Name |
N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O3/c1-2-18(20-24-21(28-25-20)15-8-6-9-16(22)14-15)23-19(26)12-7-13-27-17-10-4-3-5-11-17/h3-6,8-11,14,18H,2,7,12-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJOUUBKIZMHRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NOC(=N1)C2=CC(=CC=C2)Br)NC(=O)CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[ethyl-[(3-fluorophenyl)methyl]sulfamoyl]-N-methylethanamine](/img/structure/B7681846.png)





![1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea](/img/structure/B7681898.png)
![2-methyl-N-[2-(3-methyl-1,2,4-triazol-4-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B7681902.png)
![3-(benzimidazol-1-yl)-N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B7681910.png)
![5-[(3-Chloro-4-methylphenyl)-methylsulfamoyl]-2-fluorobenzoic acid](/img/structure/B7681915.png)
![N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide](/img/structure/B7681923.png)
![N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(2,2-dimethylpropanoylamino)benzamide](/img/structure/B7681937.png)

![N-[2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-4-propan-2-ylbenzamide](/img/structure/B7681951.png)